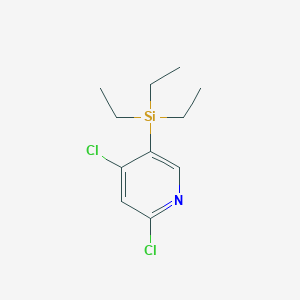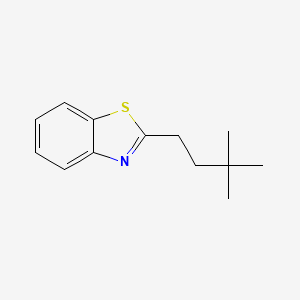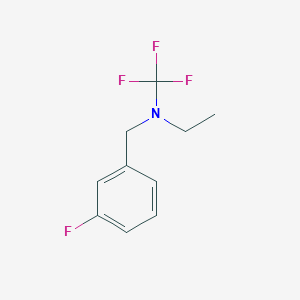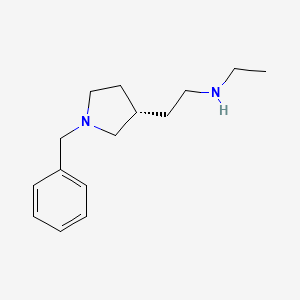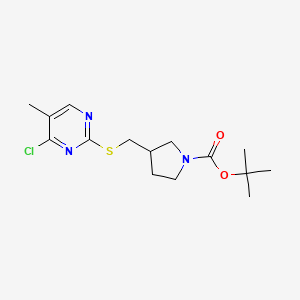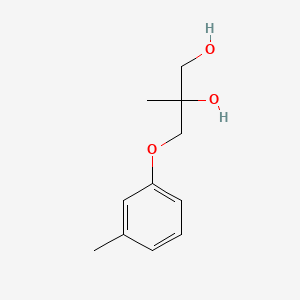
2-Methyl-3-(m-tolyloxy)-1,2-propanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-(m-tolyloxy)-1,2-propanediol is an organic compound with a unique structure that includes a methyl group, a tolyloxy group, and a propanediol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(m-tolyloxy)-1,2-propanediol typically involves the reaction of 2-methyl-3-(m-tolyloxy)propene with a suitable diol under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The purification of the compound is typically achieved through distillation or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(m-tolyloxy)-1,2-propanediol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The tolyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various alcohols.
Scientific Research Applications
2-Methyl-3-(m-tolyloxy)-1,2-propanediol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(m-tolyloxy)-1,2-propanediol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. Its effects are mediated through binding to active sites on proteins or other biomolecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3-(p-tolyloxy)-1,2-propanediol
- 2-Methyl-3-(o-tolyloxy)-1,2-propanediol
- 2-Methyl-3-(m-tolyloxy)acrylic acid
Uniqueness
2-Methyl-3-(m-tolyloxy)-1,2-propanediol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of functional groups allows for diverse reactivity and applications, setting it apart from similar compounds.
Properties
CAS No. |
63991-96-8 |
|---|---|
Molecular Formula |
C11H16O3 |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
2-methyl-3-(3-methylphenoxy)propane-1,2-diol |
InChI |
InChI=1S/C11H16O3/c1-9-4-3-5-10(6-9)14-8-11(2,13)7-12/h3-6,12-13H,7-8H2,1-2H3 |
InChI Key |
RSTUMYIIRQDRKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(C)(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



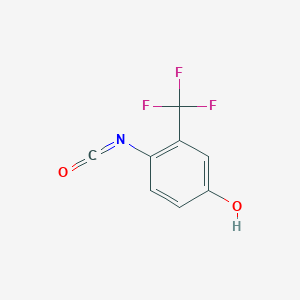
![(2R,4R)-1-methyl-4-propan-2-yl-7-oxabicyclo[4.1.0]heptan-2-ol](/img/structure/B13959121.png)
![2-Chloro-1-[3-(6-cyclopropylamino-pyrimidin-4-yloxy)-piperidin-1-yl]-ethanone](/img/structure/B13959122.png)
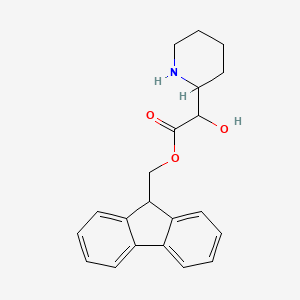
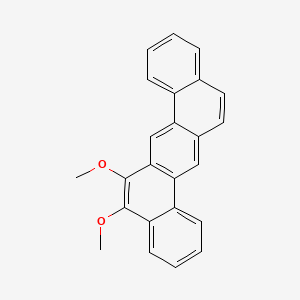
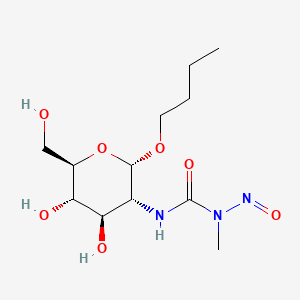
![2-Chloro-1-(2-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13959146.png)
![7-Azabicyclo[4.1.0]heptane-7-carbonitrile](/img/structure/B13959153.png)
